![molecular formula C10H13N5O5PS+ B1662683 Rp-cAMPS triethylammonium salt CAS No. 73208-40-9](/img/structure/B1662683.png)
Rp-cAMPS triethylammonium salt
Overview
Description
Rp-cAMPS triethylammonium salt is a cyclic adenosine monophosphate (cAMP) analog that is widely used in scientific research. It is a potent inhibitor of protein kinase A (PKA) and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Resistance to Phosphodiesterase Hydrolysis
This compound is not hydrolyzed by bovine heart cAMP phosphodiesterase, which makes it a valuable tool for studies where persistent inhibition of cAMP-dependent processes is required .
Enhancement of Water Solubility and Stability
The triethylammonium salt form of Rp-cAMPS boasts enhanced water solubility and stability compared to its free form, which is advantageous for in vitro and in vivo research applications .
Cell-Permeable cAMP Analog
As a cell-permeable cAMP analog, Rp-cAMPS can penetrate cell membranes, allowing it to be used in cellular studies involving cAMP-related processes .
Competitive Antagonism of cAMP-Induced Activation
Rp-cAMPS acts as a competitive antagonist of cAMP-induced activation of PKA by interacting with the cAMP binding sites on the regulatory subunits .
Use in Signaling Pathway Research
Due to its properties, Rp-cAMPS is broadly used in research involving cAMP-dependent signaling pathways, both in vitro and in vivo .
Mechanism of Action
Biochemical Pathways
The compound’s action primarily affects the cAMP-dependent pathway. By antagonizing the activation of PKA, Rp-cAMPS triethylammonium salt can modulate various cellular processes that are regulated by cAMP. These include processes like cell differentiation, cell cycle progression, and other signal transduction pathways .
Result of Action
The inhibition of PKA activation by Rp-cAMPS triethylammonium salt can lead to a decrease in the phosphorylation of PKA substrates, thereby affecting the cellular processes that these substrates are involved in . For instance, it has been reported that Rp-cAMPS can decrease the monosynaptic EPSCs evoked at certain synapses in slices from arthritic rats .
properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-NVGWRVNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rp-cAMPS triethylammonium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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